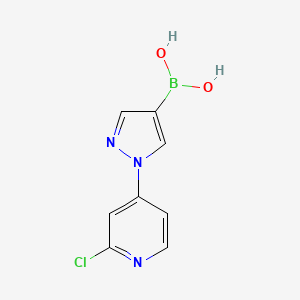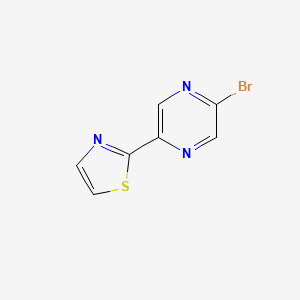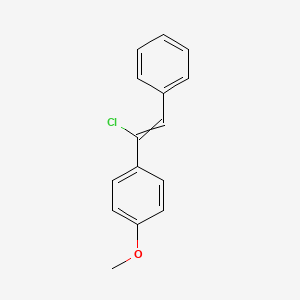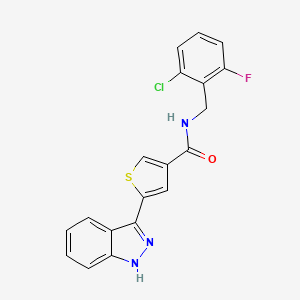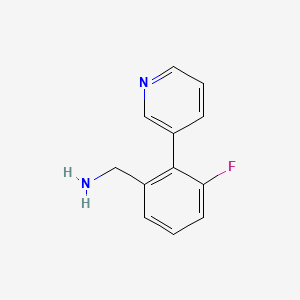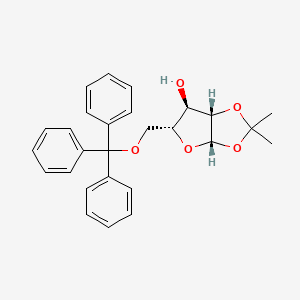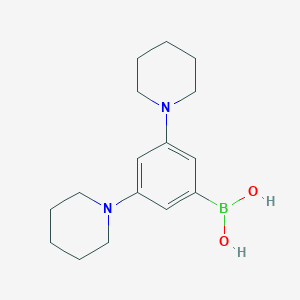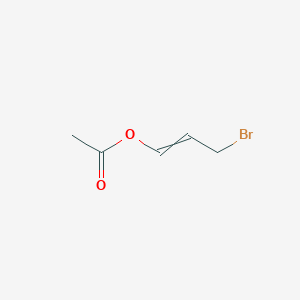
3-Bromopropenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid 3-bromo-1-propenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a propenyl group, which is further esterified with acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 3-bromo-1-propenyl ester typically involves the esterification of 3-bromo-1-propenyl alcohol with acetic acid. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of acetic acid 3-bromo-1-propenyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反応の分析
Types of Reactions
Acetic acid 3-bromo-1-propenyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different esters.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of different esters depending on the nucleophile used.
Addition Reactions: Formation of dibromo compounds or bromoalcohols.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
科学的研究の応用
Acetic acid 3-bromo-1-propenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems, including their potential as antimicrobial agents.
作用機序
The mechanism of action of acetic acid 3-bromo-1-propenyl ester involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function.
類似化合物との比較
Similar Compounds
- Acetic acid 3-chloro-1-propenyl ester
- Acetic acid 3-iodo-1-propenyl ester
- Acetic acid 3-fluoro-1-propenyl ester
Comparison
- Reactivity : Acetic acid 3-bromo-1-propenyl ester is more reactive than its chloro and fluoro counterparts due to the higher reactivity of the bromine atom.
- Applications : The brominated ester is preferred in applications requiring higher reactivity, while the chloro and fluoro esters are used in applications where lower reactivity is desired.
- Stability : The stability of the compound decreases with increasing reactivity, making the bromo ester less stable than the chloro and fluoro esters.
特性
分子式 |
C5H7BrO2 |
|---|---|
分子量 |
179.01 g/mol |
IUPAC名 |
3-bromoprop-1-enyl acetate |
InChI |
InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3 |
InChIキー |
JJPZBCGMCATWNR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC=CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


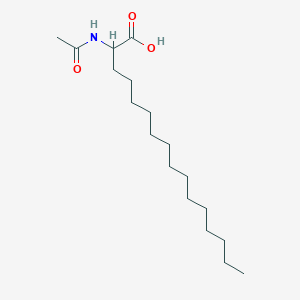
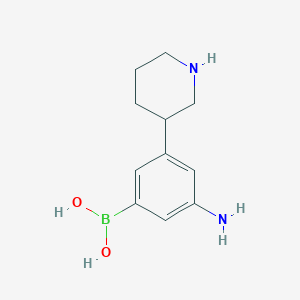
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
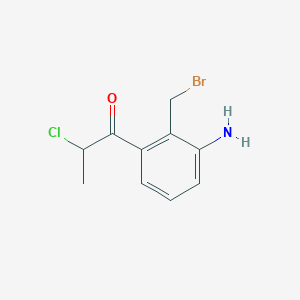
![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
